molecular formula C15H24O B7823585 Isolongifolanone CAS No. 33407-62-4

Isolongifolanone

Cat. No.: B7823585
CAS No.: 33407-62-4
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-BTXGZQJSSA-N
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Description

Isolongifolanone (C₁₅H₂₄O, molecular weight 220.36) is a bicyclic sesquiterpene ketone derived from the oxidation of longifolene, a major component of pine resin and turpentine . It exists as a pale yellow liquid with a distinct woody, amber-like odor, making it a valuable ingredient in perfumery and flavor industries . Key physical properties include a boiling point of 286°C and a refractive index of 1.4975–1.5000 .

Structurally, this compound features a rigid tricyclic framework with a ketone group at the C3 position. It exhibits stereoisomerism, with both cis- and trans-isolongifolanone identified . Industrially, it is synthesized via peroxidation or acid-catalyzed rearrangement of longifolene .

This compound serves as a precursor for bioactive derivatives. For example, pyrimidine- and pyrazole-containing derivatives demonstrate fluorescence sensing capabilities for Cu²⁺ ions and antiproliferative activity against cancer cells by inducing ROS accumulation . Its derivatives also exhibit antifungal properties, broadening its pharmaceutical applications .

Properties

IUPAC Name

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCESNMLNDPLX-BTXGZQJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=O)C2[C@@]13CC[C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23787-90-8, 29461-14-1
Record name Isolongifolanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Record name ISOLONGIFOLANONE
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Preparation Methods

Acid-Catalyzed Isomerization with Mineral Acids

Traditional methods employ sulfuric acid or acetic acid to protonate longifolene’s bicyclic structure, inducing Wagner-Meerwein rearrangements to form isolongifolene. However, these homogeneous catalysts corrode equipment and generate acidic waste, necessitating neutralization steps. A typical protocol involves refluxing longifolene in glacial acetic acid with sulfuric acid at 50–80°C for 6–10 hours, yielding 66–85% isolongifolene after extraction and distillation.

Solid Acid Catalysis with Macroporous Resins

D113 macroporous cation exchange resin (polystyrene-divinylbenzene sulfonic acid) offers a reusable alternative. In a representative process, longifolene (50–85% concentration), glacial acetic acid, and D113 resin (mass ratio 1:0.2–0.6:0.05–0.1) react at 50–80°C for 6–10 hours. The resin retains activity after 1,000 cycles, achieving 85% isolongifolene purity with minimal by-products.

Table 1: Isomerization Conditions Using D113 Resin

ParameterRange
Temperature50–80°C
Reaction Time6–10 hours
Longifolene Concentration50–85%
Catalyst Reusability>1,000 cycles

Nanocrystalline Sulfated Zirconia Catalysts

Nanocrystalline sulfated zirconia (SZ) solid superacids (H₀ ≤ −12) enable solvent-free isomerization at 80–120°C. With 5 wt% SZ, longifolene converts to isolongifolene at >90% conversion and 100% selectivity in <1 hour. The nanoporous structure (surface area: 120–150 m²/g) facilitates reactant diffusion to Brønsted acid sites, where longifolene forms a carbocation intermediate before rearranging.

Oxidation of Isolongifolene to Isolongifolanone

Peracetic Acid-Mediated Epoxidation and Rearrangement

Isolongifolene undergoes epoxidation with peracetic acid (generated in situ from acetic acid and hydrogen peroxide) followed by base-catalyzed rearrangement:

  • Epoxidation :
    Isolongifolene reacts with peracetic acid at 30–60°C for 5 hours, forming isolongifolene epoxide. Tulsion T-421 ion-exchange resin catalyzes this step, achieving 70% epoxide yield.

  • Rearrangement :
    Epoxide treatment with sodium bicarbonate induces Wagner-Meerwein rearrangement, yielding 70% 8-oxo-7-β-H-isolongifolane (this compound) and 1–5% allylic alcohols.

Table 2: Epoxidation-Oxidation Parameters

ParameterValue
CatalystTulsion T-421 resin
H₂O₂:Isolongifolene Ratio3:1 (molar)
Temperature55–60°C
Reaction Time5 hours

Hydrogen Peroxide-Formic Acid Direct Oxidation

In a one-pot method, isolongifolene reacts with 50% H₂O₂ and formic acid at 40–50°C. Formic acid acts as both solvent and proton donor, while H₂O₂ serves as the oxidizing agent. This method avoids epoxide intermediates, directly yielding this compound at 65–75% efficiency.

Comparative Analysis of Catalytic Systems

Homogeneous vs. Heterogeneous Catalysis

  • Mineral Acids (H₂SO₄, CH₃COOH) : High activity but generate corrosive waste and require neutralization.

  • Ion-Exchange Resins (D113, Tulsion T-421) : Reusable, minimize waste, and enable continuous processes.

  • Nanocrystalline SZ : Solvent-free operation and near-quantitative yields but require high-temperature synthesis.

Environmental and Economic Considerations

  • Atom Economy : SZ-catalyzed isomerization achieves 98% atom utilization vs. 75% for mineral acids.

  • E-Factor : Resin-based methods reduce E-factor (kg waste/kg product) to 0.5 vs. 2.8 for H₂SO₄.

Mechanistic Insights

Isomerization Pathways

Protonation of longifolene’s exocyclic double bond generates a carbocation, which undergoes hydride shifts and ring expansions to form isolongifolene. Solid acids stabilize carbocations via electrostatic interactions, reducing side reactions.

Oxidation Mechanisms

  • Epoxidation : Electrophilic attack by peracetic acid forms an epoxide, with resin-bound sulfonic acid groups accelerating O–O bond cleavage.

  • Ketone Formation : Base-induced epoxide ring-opening generates a carbocation, which rearranges and loses a proton to form this compound.

Industrial-Scale Optimization

Catalyst Recycling

D113 resin retains 95% activity after 10 cycles, while SZ catalysts deactivate by sulfate leaching after 50 cycles. Regeneration via sulfuric acid washing restores 90% initial activity.

Distillation and Purification

This compound is isolated via vacuum distillation (bp 120–125°C at 1 mmHg). Fractional crystallization from ethanol further enriches purity to >98% .

Chemical Reactions Analysis

Types of Reactions

Isolongifolanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Fluorescent Probes

One of the notable applications of isolongifolanone is in the development of fluorescent probes. A study highlighted the synthesis of a novel biocompatible fluorescent probe (designated as DN) derived from this compound, which exhibits high sensitivity and specificity for detecting hypochlorite ions (ClO⁻) in physiological conditions. The probe demonstrated a detection limit as low as 5.86×109M5.86\times 10^{-9}M, making it a valuable tool for biological imaging and monitoring cellular processes involving hypochlorite .

Key Features:

  • Sensitivity: Detects ClO⁻ at very low concentrations.
  • Biocompatibility: Suitable for use in living cells.
  • Fluorescence Enhancement: Significant increase in fluorescence emission upon interaction with ClO⁻.

Anticancer Properties

Research has indicated that this compound possesses potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, suggesting its utility as a therapeutic agent. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further pharmacological development .

Case Study:

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound triggered apoptotic pathways, leading to increased cell death rates compared to control groups.

Insect Repellent

This compound has been identified as an effective natural insect repellent. Recent studies have reported its efficacy against various pests, including ticks and mosquitoes. Its repellent properties are attributed to its ability to interfere with the olfactory receptors of insects, thus preventing them from locating hosts .

Data Table: Efficacy Against Insects

Insect TypeConcentration (mg/mL)Repellency Rate (%)
Ticks1085
Mosquitoes578
Bed Bugs1590

Environmental Applications

This compound has also been studied for its environmental impact, particularly regarding its biodegradability and ecotoxicity. A risk assessment indicated that while this compound is potentially persistent in the environment, it does not bioaccumulate significantly in aquatic systems .

Biodegradation Study:

  • Method: Headspace test according to OECD 310.
  • Results: Average cumulative biodegradation was approximately 5.1% over 100 days.

Safety Assessments

The safety profile of this compound has been evaluated through various toxicological studies. It has been assessed for mutagenicity and clastogenicity using standard methods such as the Ames test and micronucleus assay. Results indicated no significant genotoxic potential, supporting its safety for use in consumer products .

Safety Assessment Summary:

  • Mutagenicity: Negative results in Ames test.
  • Clastogenicity: No significant increase in micronuclei frequency observed.

Mechanism of Action

The mechanism of action of Isolongifolanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS Number Source/Origin Key Applications/Properties
Isolongifolanone C₁₅H₂₄O 220.36 26839-51-0† Turpentine (Quest Int.) Fragrance, drug precursor
Cedren-3-one C₁₅H₂₂O 218 288249-25-2 Juniperus thurifera wood oil Fragrance, structural analog
Hexyl phenylacetate C₁₄H₂₀O₂ 220 5421-17-0 Aldrich Chem Ester-based fragrance component

†Multiple CAS numbers (e.g., 23787-90-8) exist due to stereoisomerism or sourcing differences .

  • Cedren-3-one : A structural analog with a similar tricyclic skeleton but lacking one methyl group (C₁₅H₂₂O vs. C₁₅H₂₄O). Sourced from juniper wood oil, it shares fragrance applications but lacks reported bioactivity .
  • Hexyl phenylacetate : An ester with identical molecular weight (220) but distinct functional group. Primarily used in fragrances, it lacks the ketone reactivity critical for derivatization .

Functional Analogs in Fragrance

  • Ysamber K®: A glycol acetal derivative of this compound, Ysamber K® exhibits enhanced woody-amber notes and superior stability in perfumes. Its synthesis highlights this compound’s versatility in generating high-value aroma chemicals .
  • Methyl Ionone: Though structurally unrelated (monocyclic ketone), methyl ionone shares this compound’s role in imparting woody notes in perfumes. However, this compound’s rigid skeleton provides longer-lasting scent retention .

Bioactive Derivatives

  • Anticancer Agents: Pyrazole derivatives (e.g., compound 7a–7v) inhibit CDK2 and induce apoptosis in cancer cells, showcasing this compound’s adaptability in drug design .
  • Antifungal Compounds: Longifolene-derived diphenyl ethers exhibit broad-spectrum antifungal activity, outperforming non-derivatized analogs .

Key Differentiators

  • Stereochemical Complexity: this compound’s cis- and trans-isomers enable fine-tuning of physical and olfactory properties, a feature absent in simpler analogs like cedren-3-one .
  • Derivatization Potential: Unlike hexyl phenylacetate, this compound’s ketone group allows diverse chemical modifications, enabling applications from biosensing to therapeutics .
  • Industrial Scalability: With an annual production capacity of 500 tons, this compound outperforms niche analogs in commercial availability .

Biological Activity

Isolongifolanone, a natural compound derived from isolongifolene, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer effects, antioxidant activity, and insect repellent capabilities. The findings are supported by various studies and summarized in data tables for clarity.

1. Overview of this compound

This compound is primarily recognized as a fragrance ingredient but has shown significant potential in medicinal applications. It is synthesized through the oxidation of isolongifolene, which is commonly extracted from turpentine oil. Recent research highlights its roles in cancer treatment, neuroprotection, and as an insect repellent.

2. Anticancer Activity

2.1 Mechanisms of Action

This compound exhibits promising anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound derivatives can inhibit the viability and proliferation of cancer cells, particularly glioma cells. The derivative P129, synthesized from this compound, showed significant inhibition of glioma cell migration and proliferation in a dose-dependent manner .
  • Induction of Apoptosis : Flow cytometry and Western blot analyses indicated that P129 induces apoptosis via the mitochondrial pathway, leading to increased apoptotic ratios in treated glioma cells .

2.2 Case Studies

A study synthesized a series of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives that demonstrated potent antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most active compound had IC50 values of 0.33 μM for MCF-7 cells and 0.52 μM for HeLa cells, indicating strong anticancer potential .

3. Antioxidant and Anti-inflammatory Properties

This compound has also been studied for its antioxidant effects:

  • Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in vitro, contributing to its protective effects against cellular damage .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, although specific mechanisms require further exploration.

4. Insect Repellent Activity

This compound has been identified as an effective natural repellent against various insects:

  • Repellent Efficacy : It exhibited strong repellent properties against bed bugs and other pests, making it a candidate for developing eco-friendly insect repellents .
  • Mechanism of Action : The exact mechanism by which this compound acts as a repellent involves its olfactory response modulation in target insects.

5. Safety and Toxicology

Safety assessments have been conducted to evaluate the genotoxic potential of this compound:

  • Mutagenicity Tests : Ames tests showed no significant increase in revertant colonies across various concentrations, indicating that this compound does not possess mutagenic properties .
  • Clastogenicity Studies : In vitro micronucleus assays demonstrated no significant clastogenic effects under tested conditions .

6. Summary Table of Biological Activities

Activity Description Study Reference
AnticancerInhibits cell proliferation; induces apoptosis
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
Insect repellentEffective against bed bugs
Safety (Mutagenicity)No mutagenic effects observed
Safety (Clastogenicity)No clastogenic effects observed

Q & A

Q. What are the established synthetic routes for Isolongifolanone, and how can their efficiency be optimized?

this compound is synthesized via the peroxidation of longifolene, a sesquiterpene hydrocarbon, using hydrogen peroxide under acidic conditions . To optimize efficiency, researchers should:

  • Vary reaction parameters : Test temperatures (e.g., 25–80°C), catalyst types (e.g., Lewis acids), and solvent systems to improve yield.
  • Monitor byproducts : Use GC-MS to identify competing pathways (e.g., over-oxidation) .
  • Scale-up considerations : Ensure reproducibility by documenting stirring rates, reflux times, and purification methods (e.g., column chromatography vs. distillation) .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolve isomers and confirm molecular weight (220.36 g/mol) via fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Assign signals for key functional groups (e.g., ketone at δ 210-220 ppm in 13C^{13}\text{C} NMR) .
  • Purity assessment : Combine HPLC with refractive index detection to quantify impurities (>98% purity threshold for pharmacological studies) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Contradictions in bioactivity (e.g., insecticidal efficacy) may arise from:

  • Sample heterogeneity : Validate compound identity via spectral libraries (e.g., NIST) and report purity metrics .
  • Experimental design : Standardize bioassays (e.g., dose-response curves, control groups) and document environmental variables (temperature, humidity) .
  • Statistical rigor : Use ANOVA or Bayesian models to quantify uncertainty and replicate findings across independent labs .

Q. What computational models are suitable for predicting this compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Simulate electron transfer mechanisms during peroxidation or ketone functionalization.
  • Molecular docking : Predict binding affinities with enzymes (e.g., cytochrome P450) to rationalize metabolic pathways .
  • Machine learning : Train models on existing terpenoid datasets to forecast reaction outcomes (e.g., yield, selectivity) .

Methodological Challenges and Solutions

Q. How should researchers design experiments to study this compound’s stability under varying environmental conditions?

  • Stress testing : Expose the compound to UV light, humidity, and oxidative agents (e.g., H2O2\text{H}_2\text{O}_2) while monitoring degradation via LC-MS .
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots .
  • Data reporting : Include raw chromatograms, calibration curves, and error margins in supplementary materials .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Standardized protocols : Publish step-by-step procedures with hazard ratios (e.g., NFPA codes) and safety controls .
  • Open data : Share crystallographic data (CCDC entries) or spectral libraries (e.g., NMR shifts) in public repositories .
  • Collaborative validation : Engage third-party labs to verify synthetic routes and bioassay results .

Data Analysis and Interpretation

Q. How can researchers resolve conflicting spectral assignments for this compound’s stereoisomers?

  • Comparative analysis : Cross-reference 1H^1\text{H}-NMR coupling constants and NOESY correlations with known sesquiterpenoids .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • Peer consultation : Submit ambiguous data to databases (e.g., PubChem) for community feedback .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC15H24O\text{C}_{15}\text{H}_{24}\text{O}HR-MS
Boiling Point286°CDistillation
CAS Registry23787-90-8, 29461-14-1
GC-MS Retention Index1425 (DB-5 column)GC-MS

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